molecular formula C10H9ClO2 B1593092 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 944109-65-3

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1593092
CAS No.: 944109-65-3
M. Wt: 196.63 g/mol
InChI Key: RNDMOLOBKVJEMH-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom at the 4th position and a methoxy group at the 5th position on the benzene ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

Target of Action

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, also known as 4-CHLORO-5-METHOXY-1-INDANONE, primarily targets specific enzymes and receptors within the central nervous system. These targets include monoamine oxidase (MAO) enzymes, which play a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can modulate neurotransmitter levels, potentially affecting mood and cognitive functions .

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of monoamine oxidase enzymes. This binding inhibits the enzymatic activity, preventing the breakdown of neurotransmitters. As a result, there is an increase in the availability of serotonin, dopamine, and norepinephrine in the synaptic cleft, which can enhance neurotransmission and improve mood and cognitive functions .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involving neurotransmitter metabolism. By inhibiting monoamine oxidase enzymes, the compound disrupts the normal catabolic pathways of serotonin, dopamine, and norepinephrine. This disruption leads to increased levels of these neurotransmitters, which can activate downstream signaling pathways associated with mood regulation, cognitive enhancement, and neuroprotection .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, including the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. These ADME properties influence the bioavailability and therapeutic efficacy of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include increased neurotransmitter levels in the brain, leading to enhanced synaptic transmission. This can result in improved mood, cognitive function, and neuroprotection. Additionally, the compound’s inhibition of monoamine oxidase enzymes may reduce oxidative stress and neuroinflammation, further contributing to its therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, potentially reducing its effectiveness. Additionally, interactions with other medications or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic profile .

: NIST Chemistry WebBook

Future Directions

The future directions for research and development of indanone and its derivatives could include exploring their potential uses in various fields, such as medicine and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-chloro-2-methoxybenzaldehyde, the compound can be synthesized via an intramolecular aldol condensation reaction, followed by cyclization and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions result in various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-indanone: Similar structure but lacks the chlorine atom at the 4th position.

    5-Chloro-1-indanone: Similar structure but lacks the methoxy group at the 5th position.

    2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents.

Uniqueness

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various research applications.

Properties

IUPAC Name

4-chloro-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMOLOBKVJEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647280
Record name 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944109-65-3
Record name 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944109-65-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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